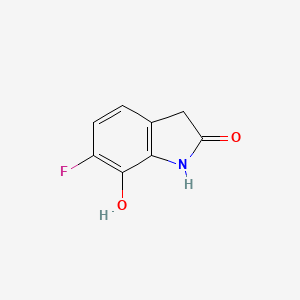![molecular formula C13H22O3 B13641377 Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[24]heptane-2-carboxylate is an organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a diketone precursor can undergo an intramolecular aldol condensation to form the spirocyclic structure.
Introduction of the Ester Group: The ester functional group can be introduced through esterification. This involves reacting the spirocyclic intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Aplicaciones Científicas De Investigación
Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and binding affinities.
Medicine: Its stability and reactivity profile make it a potential lead compound for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, influencing the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active spirocyclic core that exerts its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate: shares similarities with other spirocyclic compounds such as spiro[2.4]heptane derivatives and spirocyclic esters.
Uniqueness
- The presence of multiple methyl groups and the specific arrangement of the spirocyclic structure make this compound unique. It offers a combination of stability, reactivity, and potential biological activity that distinguishes it from other spirocyclic compounds.
Propiedades
Fórmula molecular |
C13H22O3 |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
methyl 4,4-dimethyl-2-propan-2-yl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-9(2)13(10(14)15-5)12(16-13)8-6-7-11(12,3)4/h9H,6-8H2,1-5H3 |
Clave InChI |
WSQKYLODEDIEJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C2(O1)CCCC2(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol](/img/structure/B13641319.png)
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13641325.png)



![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)




